methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a benzothiophene core, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-chloro-5-aminobenzoate with hydrogen chloride and sodium nitrite in water at 0°C. This is followed by the reaction with furfural and copper dichloride in water at temperatures ranging from 0 to 20°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzothiophene core, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
Uniqueness
Methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate is unique due to its combination of a benzothiophene core and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H13ClO4S |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H13ClO4S/c1-25-21(24)15-10-12(6-8-16(15)22)17-9-7-13(26-17)11-19-20(23)14-4-2-3-5-18(14)27-19/h2-11H,1H3/b19-11- |
InChI Key |
RKZHFENLUOCLLN-ODLFYWEKSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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